Precursor Length and Domain Architecture Comparison: Odorranain-A-RA1 vs. Odorranain-F-RA1 and P-RA1
Odorranain-A-RA1 precursor comprises 61 amino acids with a signal peptide (predicted cleavage site after residue 22) and an acidic propeptide region preceding the mature peptide sequence TISLSFCDQERDADEEEGSENGAEDIK [1]. In contrast, Odorranain-F-RA1 precursor (UniProt D2K8I2) is 71 amino acids long and contains the Pfam Antimicrobial_2 domain, while Odorranain-P-RA1 precursor (UniProt E3SZH7) is 70 amino acids and harbors the Pfam Antimicrobial_1 domain [2]. This tripartite architecture difference directly impacts enzymatic processing requirements for mature peptide release—a critical consideration for researchers studying AMP maturation or designing in vitro activation assays.
| Evidence Dimension | Precursor length and Pfam domain architecture |
|---|---|
| Target Compound Data | 61 amino acids; Pfam: FSAP_sig_propep (signal/propeptide) only; mature peptide region: 27 residues (predicted) |
| Comparator Or Baseline | Odorranain-F-RA1: 71 amino acids, Pfam: FSAP_sig_propep + Antimicrobial_2 (PF08023). Odorranain-P-RA1: 70 amino acids, Pfam: FSAP_sig_propep + Antimicrobial_1 (PF08018). |
| Quantified Difference | Precursor length difference: 9–10 amino acids shorter for A-RA1. Distinct mature peptide domain classification. |
| Conditions | Sequence analysis derived from GenBank accession ACZ71300.1 and UniProt entries D2K8I2, E3SZH7. |
Why This Matters
Precursor length and domain composition directly influence recombinant expression yield and in vitro enzymatic processing protocols, making A-RA1 the preferred template for studying specific signal peptide cleavage or propeptide removal kinetics within the Antimicrobial_1-class precursors.
- [1] Yang X, Liang X, Zhang Y, Lee W-H. odorranain-A-RA1 antimicrobial peptide precursor [Odorrana andersonii]. GenBank: ACZ71300.1. Submitted 11-NOV-2009. View Source
- [2] UniProt Consortium. UniProtKB: D2K8I2 (Odorranain-F-RA1) and E3SZH7 (Odorranain-P-RA1). View Source
